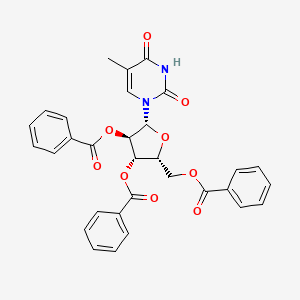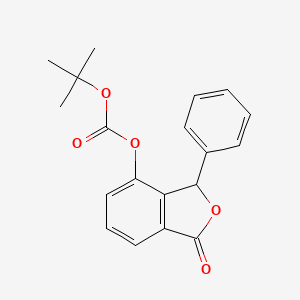
tert-butyl (1-oxo-3-phenyl-3H-2-benzofuran-4-yl) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (1-oxo-3-phenyl-3H-2-benzofuran-4-yl) carbonate: is an organic compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-oxo-3-phenyl-3H-2-benzofuran-4-yl) carbonate typically involves the reaction of 1-oxo-3-phenyl-3H-2-benzofuran-4-yl with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl (1-oxo-3-phenyl-3H-2-benzofuran-4-yl) carbonate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: The compound’s benzofuran core is known for its biological activity, making it a potential candidate for drug discovery and development. Researchers are investigating its effects on various biological targets and its potential therapeutic applications.
Medicine: In medicine, derivatives of benzofuran are being studied for their potential use in treating diseases such as cancer, inflammation, and infections. The unique structure of this compound may offer new avenues for therapeutic intervention.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it a valuable building block for various applications, including the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of tert-butyl (1-oxo-3-phenyl-3H-2-benzofuran-4-yl) carbonate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The benzofuran core can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The carbonate group may also play a role in enhancing the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
- 4-tert-Butyl-2-(5-tert-butyl-2-oxo-3H-benzofuran-3-yl)phenyl-3,5-di-tert-butyl-4-hydroxybenzoate
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid tert-Butyl Ester
- 1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate
Uniqueness: What sets tert-butyl (1-oxo-3-phenyl-3H-2-benzofuran-4-yl) carbonate apart from similar compounds is its unique combination of a benzofuran core with a tert-butyl carbonate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C19H18O5 |
|---|---|
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
tert-butyl (1-oxo-3-phenyl-3H-2-benzofuran-4-yl) carbonate |
InChI |
InChI=1S/C19H18O5/c1-19(2,3)24-18(21)22-14-11-7-10-13-15(14)16(23-17(13)20)12-8-5-4-6-9-12/h4-11,16H,1-3H3 |
Clé InChI |
YUZULKJCOZWWQD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)OC1=CC=CC2=C1C(OC2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


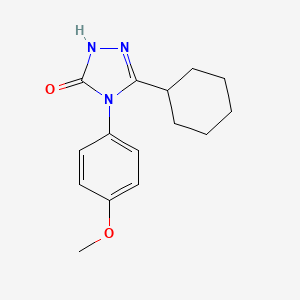
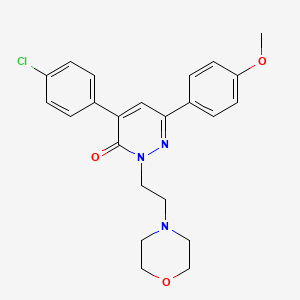
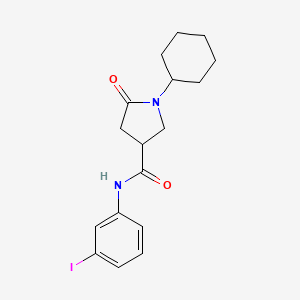
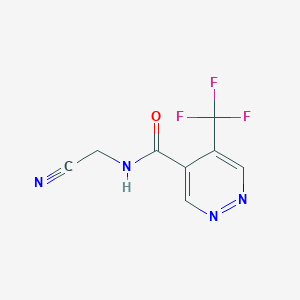
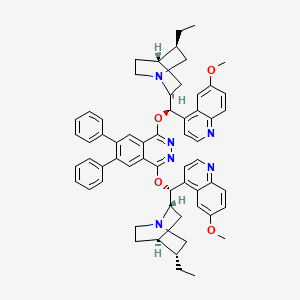

![Methyl 2-amino-5-[(pyrimidin-2-yl)oxy]benzoate](/img/structure/B12912375.png)
![6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12912382.png)
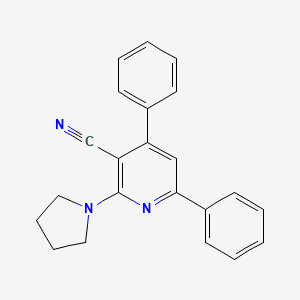
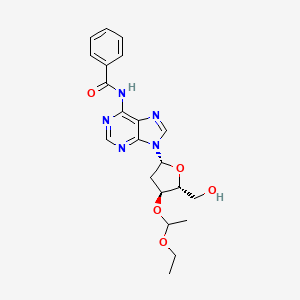
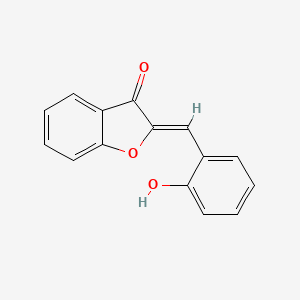
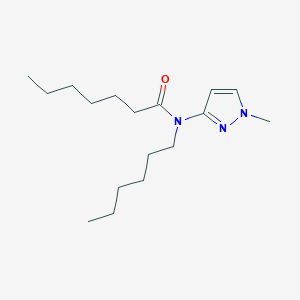
![3-(2-Fluoro-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912422.png)
